1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c9-11-8(15)7-2-5-14(12-7)6-13-4-1-3-10-13/h1-5H,6,9H2,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHOIFPGBWKRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CN2C=CC(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of pyrazole derivatives with hydrazine and formaldehyde. One common method includes the condensation of 1H-pyrazole-3-carbohydrazide with formaldehyde and another pyrazole derivative under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. In a study evaluating various pyrazole derivatives, 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide was synthesized and tested against several bacterial strains. The results indicated that it exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide | E. coli | 25 |
| 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide | S. aureus | 15 |
Anticancer Properties
Recent studies have also highlighted the compound's potential in cancer therapy. It has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant antiproliferative activity, with IC50 values indicating its effectiveness in inhibiting cell growth .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.39 |
| HCT116 | 0.46 |
Pesticidal Activity
The compound has been explored for its potential use as a pesticide. Research indicates that pyrazole derivatives can act as effective agents against plant pathogens. In particular, studies have shown that compounds similar to 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide possess antifungal properties that can protect crops from various fungal infections .
| Pathogen | Activity | Effectiveness |
|---|---|---|
| Fusarium spp. | Inhibitory | High |
| Alternaria spp. | Inhibitory | Moderate |
Synthesis and Characterization
The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide involves several steps, including the reaction of hydrazine derivatives with appropriate pyrazole precursors. The characterization of the compound is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results confirmed that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
A study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed dose-dependent cytotoxicity, highlighting its potential for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, leading to modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-pyrazole-3-carbohydrazide: Shares the carbohydrazide group but lacks the additional pyrazole ring.
1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole: Similar structure but without the carbohydrazide group.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings connected by a methylene bridge, but without the carbohydrazide functionality.
Uniqueness: 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the methylene bridge and the carbohydrazide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Biological Activity
1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique combination of pyrazole rings and the carbohydrazide moiety in this compound suggests a promising avenue for therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide can be represented as follows:
This compound features two pyrazole rings connected through a methylene bridge, with a carbohydrazide group attached at the 3-position of one of the pyrazoles. This configuration is critical for its biological activity.
Synthesis
The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones to form the pyrazole structure, followed by the introduction of the carbohydrazide moiety through further reactions. This multi-step synthesis is crucial for achieving high yields and purity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 16 µg/mL |
| B | Staphylococcus aureus | 32 µg/mL |
| C | Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds structurally related to 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide have shown promising results in inhibiting growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mode of action typically involves induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D | MCF-7 | 49.85 | Apoptosis induction |
| E | A549 | 0.07 | Autophagy induction |
| F | HeLa | 25.00 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds like 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated significant cytotoxicity against MCF-7 cells, with some compounds showing enhanced activity when combined with standard chemotherapy agents like doxorubicin.
- Antimicrobial Screening : In a comparative study, various pyrazole derivatives were screened for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, revealing that certain modifications to the pyrazole structure could enhance antibacterial activity.
Q & A
Q. What are the common synthetic routes for 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide?
The compound is typically synthesized via condensation reactions. For example, refluxing a hydrazide precursor (e.g., 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide) with reagents like tetrabromoisobenzofuran-1,3-dione in glacial acetic acid for 6 hours yields derivatives with ~82% efficiency after recrystallization from dimethylformamide (DMF). Structural confirmation is achieved via NMR, IR, and single-crystal X-ray diffraction .
Q. How is the structural integrity of this compound validated experimentally?
Single-crystal X-ray diffraction is the gold standard for structural confirmation. Hydrogen atoms are identified via difference Fourier syntheses, and refinement is performed using programs like SHELXL. Methyl and sp²-bonded hydrogens are idealized during refinement with AFIX constraints .
Q. What analytical techniques are used to assess purity and stability?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for purity assessment. Stability studies under varying temperatures and pH conditions can utilize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For hydrazide derivatives, recrystallization from DMF or ethanol is critical to avoid decomposition .
Advanced Research Questions
Q. How can molecular docking predict the pharmacological potential of this compound?
AutoDock Vina is widely used to predict binding affinities and interaction modes with target proteins (e.g., human dihydrofolate reductase). Docking scores, hydrogen bond counts, and interacting amino acid residues (e.g., ASP-94, GLU-30) are analyzed. Validation requires comparative studies with known inhibitors and subsequent in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in reported biological activities of pyrazole-carbohydrazide derivatives?
Discrepancies in biological data (e.g., antitumor vs. anti-inflammatory activity) may arise from assay conditions or structural variations. Systematic structure-activity relationship (SAR) studies, including substituent modifications (e.g., thiophenyl vs. phenyl groups), paired with dose-response assays, can clarify mechanistic pathways .
Q. How is crystallographic data leveraged to optimize synthetic yields?
Crystal packing analysis reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that influence stability. For example, optimizing reaction solvents (e.g., DMF vs. acetic acid) based on intermolecular interactions in the crystal lattice can improve recrystallization efficiency and yield .
Q. What advanced NMR techniques characterize dynamic molecular behavior in solution?
Variable-temperature ¹H NMR and NOESY experiments probe conformational flexibility and intramolecular hydrogen bonding. For hydrazide derivatives, slow exchange rates in DMSO-d6 indicate strong hydrogen-bond networks, which correlate with stability in biological matrices .
Q. How are impurities quantified during large-scale synthesis?
Ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) identifies and quantifies byproducts. Method optimization (e.g., gradient elution with acetonitrile/water) resolves peaks for impurities like unreacted hydrazide or oxidized derivatives .
Methodological Considerations
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Synthesis Optimization : Reflux time and solvent polarity significantly impact yield. Glacial acetic acid enhances electrophilicity in condensation reactions, while DMF improves solubility during recrystallization .
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Docking Workflow :
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Crystallography : Data collection with Rigaku diffractometers and refinement via SHELXL-2018 ensure precise bond-length/angle measurements. Hydrogen atoms are added geometrically unless directly observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
